Cas no 64817-17-0 (3-bromo-2-Furanmethanol)

3-bromo-2-Furanmethanol Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-2-Furanmethanol
- (3-bromofuran-2-yl)methanol
- SCHEMBL9013515
- OBCRGQZQBKQKOI-UHFFFAOYSA-N
- AKOS013283787
- CS-0379590
- 64817-17-0
- 3-bromo-2-hydroxymethylfuran
- DTXSID10598822
-
- Inchi: InChI=1S/C5H5BrO2/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2
- InChI Key: OBCRGQZQBKQKOI-UHFFFAOYSA-N
- SMILES: C1=COC(=C1Br)CO
Computed Properties
- Exact Mass: 175.94729g/mol
- Monoisotopic Mass: 175.94729g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.4Ų
- XLogP3: 0.8
3-bromo-2-Furanmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM195718-1g |
(3-bromofuran-2-yl)methanol |
64817-17-0 | 95% | 1g |
$*** | 2023-05-29 | |
Cooke Chemical | LN2408757-1g |
64817-17-0 | 95+% | 1g |
RMB 2245.60 | 2025-02-21 | ||
Alichem | A159002710-1g |
(3-Bromofuran-2-yl)methanol |
64817-17-0 | 95% | 1g |
$425.06 | 2023-09-01 | |
Chemenu | CM195718-1g |
(3-bromofuran-2-yl)methanol |
64817-17-0 | 95% | 1g |
$464 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1450260-1g |
(3-Bromofuran-2-yl)methanol |
64817-17-0 | 95+% | 1g |
¥3929.00 | 2024-05-05 |
3-bromo-2-Furanmethanol Related Literature
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
Additional information on 3-bromo-2-Furanmethanol
Introduction to 3-Bromo-2-Furanmethanol (CAS No. 64817-17-0)
3-Bromo-2-Furanmethanol, also known by its CAS number 64817-17-0, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromine atom and a furan ring attached to a methanol group. The combination of these functional groups endows 3-Bromo-2-Furanmethanol with a range of chemical and biological properties that make it a valuable intermediate in the synthesis of various compounds and pharmaceuticals.
The molecular formula of 3-Bromo-2-Furanmethanol is C5H5BrO2, and its molecular weight is approximately 169.00 g/mol. The compound is typically a white to off-white solid at room temperature, with a melting point ranging from 65°C to 67°C. Its solubility in water is limited, but it dissolves well in organic solvents such as ethanol, methanol, and dichloromethane. These physical properties make it suitable for various chemical reactions and processes in laboratory settings.
In recent years, 3-Bromo-2-Furanmethanol has been extensively studied for its potential applications in the development of new drugs and therapeutic agents. One of the key areas of research has been its use as an intermediate in the synthesis of antiviral compounds. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of a series of furan-based antiviral agents using 3-Bromo-2-Furanmethanol as a starting material. These compounds exhibited potent activity against several viral strains, including influenza and herpes simplex viruses.
Beyond antiviral applications, 3-Bromo-2-Furanmethanol has also shown promise in the development of anticancer drugs. Research conducted at the National Cancer Institute demonstrated that derivatives of 3-Bromo-2-Furanmethanol could selectively inhibit the growth of certain cancer cell lines without affecting normal cells. This selective toxicity is attributed to the unique electronic properties of the bromine atom and the furan ring, which can interact with specific cellular targets involved in cancer progression.
The synthetic versatility of 3-Bromo-2-Furanmethanol extends to its use in the preparation of other bioactive molecules. For example, it can serve as a building block for the synthesis of furan-containing natural products, which are known for their diverse biological activities. A study published in the Tetrahedron Letters highlighted the efficient synthesis of several furan-containing natural products using 3-Bromo-2-Furanmethanol. These natural products exhibited significant antioxidant and anti-inflammatory properties, making them potential candidates for further drug development.
In addition to its pharmaceutical applications, 3-Bromo-2-Furanmethanol has found use in other areas of chemistry and materials science. Its ability to undergo various chemical transformations makes it a valuable reagent in organic synthesis. For instance, it can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential for constructing complex organic molecules. This versatility has led to its widespread adoption in academic and industrial laboratories.
The safety profile of 3-Bromo-2-Furanmethanol is an important consideration for its use in research and development. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid exposure to skin and eyes, as well as inhalation of vapors. Standard laboratory safety protocols should be followed when working with this compound.
In conclusion, 3-Bromo-2-Furanmethanol (CAS No. 64817-17-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working on new drug discovery, materials science, and synthetic chemistry. As ongoing research continues to uncover new uses and properties of this compound, it is likely to play an increasingly important role in advancing our understanding and capabilities in these fields.
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